molecular formula C7H6N2S B1455585 7-Methylthieno[3,2-d]pyrimidine CAS No. 871013-26-2

7-Methylthieno[3,2-d]pyrimidine

货号: B1455585
CAS 编号: 871013-26-2
分子量: 150.2 g/mol
InChI 键: HCDWIFDKDPYXLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family.

生化分析

Biochemical Properties

7-Methylthieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with protein kinases, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and survival of various cell types, including cancer cells . By altering the activity of key signaling molecules, this compound can induce changes in gene expression patterns, leading to altered cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with protein kinases can lead to the inhibition of kinase activity, thereby blocking the phosphorylation of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound has been observed to cause sustained changes in cellular behavior, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable interactions with nuclear proteins and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene derivatives with formamide or amidine compounds. The reaction conditions often involve the use of catalysts such as zinc chloride or copper salts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the production efficiency .

化学反应分析

Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyrimidine ring .

科学研究应用

Antitumor Activity

Recent studies have highlighted the efficacy of 7-methylthieno[3,2-d]pyrimidine derivatives as antitumor agents. A notable example is the synthesis of substituted thieno[3,2-d]pyrimidine derivatives designed as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a protein implicated in cancer progression. In one study, a specific derivative exhibited significant antiproliferative activity against several cancer cell lines, including SU-DHL-6 and K562, with low toxicity towards normal cells (HEK293T) .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
12eWSU-DLCL-20.9515.09
12eK5621.6815.09

The structure-activity relationship (SAR) studies indicated that specific moieties significantly enhance the antitumor activity, suggesting pathways for further optimization .

Dual mTOR/PI3K Inhibition

Another significant application of this compound is its role as an intermediate in the synthesis of dual mTOR/PI3K inhibitors, such as GDC-0980. This compound has demonstrated efficacy across multiple xenograft models for prostate and breast cancers, showcasing its potential in targeted cancer therapies .

Table 2: Efficacy of GDC-0980 in Xenograft Models

ModelDose (mg/kg)Efficacy
PC3 PTEN- Prostate25 - 150Significant growth inhibition
MCF7.1 E545K Breast25 - 150Significant growth inhibition
MDA-MB-361.1 Breast≥1.0Significant growth inhibition

Pharmacological Properties

The pharmacological properties of pyrimidine derivatives, including those containing the thieno[3,2-d]pyrimidine scaffold, have been extensively studied due to their diverse biological activities. These compounds exhibit potential anti-HIV, antiviral, anticancer, and antimicrobial properties . The ability to modify the thieno[3,2-d]pyrimidine structure allows for tailored pharmacological profiles.

Nonlinear Optical Properties

Emerging research has also explored the nonlinear optical properties of compounds based on the thieno[3,2-d]pyrimidine framework. These properties are crucial for applications in optoelectronics and photonics. The structural modifications can enhance these properties, making them suitable for various technological applications .

Case Studies

Several case studies have demonstrated the practical applications of this compound derivatives:

  • Case Study A : A derivative was synthesized and tested against various cancer cell lines, revealing its potential as a lead compound for further development into an antitumor drug.
  • Case Study B : Research focused on the synthesis of novel derivatives that displayed improved selectivity and potency against specific cancer targets compared to existing therapies.

相似化合物的比较

  • Thieno[2,3-d]pyrimidine
  • Thieno[3,2-d]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidine

Comparison: 7-Methylthieno[3,2-d]pyrimidine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thienopyrimidine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .

生物活性

7-Methylthieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antiproliferative Activity

Research indicates that this compound derivatives exhibit significant antiproliferative properties against various cancer cell lines. For example, a study reported that specific derivatives showed IC50 values as low as 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antitumor activity . The compound's mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
12eSU-DHL-60.55Induces apoptosis
12eWSU-DLCL-20.95Inhibits cell migration
12eK5621.68Disrupts signaling pathways

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and enzymes involved in cancer progression. For instance, studies have shown that derivatives can effectively inhibit the vascular endothelial growth factor receptor (VEGFR-2), leading to reduced proliferation of endothelial cells stimulated by VEGF . This inhibition is crucial for preventing tumor angiogenesis.

Case Study: VEGFR-2 Inhibition

In a detailed evaluation of VEGFR-2 inhibitors, compounds derived from this compound demonstrated low IC50 values (150–199 nM) and significant inhibition of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) at concentrations as low as 0.5–1 µM . This suggests that these compounds not only inhibit tumor growth but also impact the tumor microenvironment by affecting blood vessel formation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno ring can enhance potency and selectivity for target receptors. For example, halogenation at the C4 position has been identified as essential for maintaining antiproliferative activity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Halogen at C4Increases antiproliferative activity
Methyl substitutionAlters binding affinity
Functional group variationImpacts selectivity for kinases

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits notable antimicrobial effects. Certain derivatives have shown selective activity against fungal pathogens such as Cryptococcus neoformans, highlighting their potential in treating opportunistic infections .

属性

IUPAC Name

7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-3-10-6-2-8-4-9-7(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDWIFDKDPYXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=CN=CN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717346
Record name 7-Methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-26-2
Record name 7-Methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylthieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-chloro-7-methyl-thieno[3,2-d]pyrimidine (6.5 g, 35.2 mmol) was dissolved in methanol (200 mL), added with Pd(OH)2 (1.3 g) and triethylamine (4.9 mL, 35.2 mmoL), and stirred for 5 hours under hydrogen pressure conditions. The reaction mixture was filtered through a Celite pad under reduced pressure, and concentrated. The concentrated compound was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v=1/1)) to obtain the title compound (4.5 g, 85%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-7-methyl-thieno[3,2-d]pyrimidine (2 g), palladium hydroxide on carbon (20%, 1 g) and sodium acetate (2 g) in a mixture of ethyl acetate and isopropanol (5/1, 30 mL) was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight. The resulting mixture was filtered on a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (acetone/DCM, 3/97) to afford 1 g of 7-methyl-thieno[3,2-d]pyrimidine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylthieno[3,2-d]pyrimidine
Reactant of Route 2
7-Methylthieno[3,2-d]pyrimidine
Reactant of Route 3
7-Methylthieno[3,2-d]pyrimidine
Reactant of Route 4
7-Methylthieno[3,2-d]pyrimidine
Customer
Q & A

Q1: The research mentions difficulties in synthesizing 7-methylthieno[3,2-d]pyrimidine using 5-(2-propynylthio)pyrimidine (15) as a precursor. What were the main challenges encountered?

A1: The study found that treating compound 15 with various bases did not yield the desired this compound 16 []. Instead, the reactions led to the formation of an allene 19 and a 1-propyne 22. This suggests that the base-mediated cyclization of 15 is not a straightforward process and likely involves competing reaction pathways. The researchers did not further investigate the reasons behind the observed reactivity, leaving room for future studies to optimize the reaction conditions or explore alternative synthetic routes for this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。